molecular formula C7H5ClN4S B8515955 4-Chloro-6-(2-thiazolyl)pyrimidine-2-amine

4-Chloro-6-(2-thiazolyl)pyrimidine-2-amine

Cat. No. B8515955
M. Wt: 212.66 g/mol
InChI Key: WXRKFQZSIPJOJD-UHFFFAOYSA-N
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Patent
US07875600B2

Procedure details

A suspension of the 4-hydroxy-6-(2-thiazolyl)pyrimidine-2-amine (2.64 g, 13.6 mmol) in POCl3 (30 mL) was heated at 120° C. for 3 h, cooled and concentrated in vacuo. The resulting brown solid was added to ice/water (200 g), basified with NH4OH (8 mL), filtered and purified by chromatography [SiO2; EtOAc:isohexane (2:3-1:0)] to give the title compound (1.73 g, 60%) as a pale yellow solid; NMR δH (400 MHz, DMSO) 7.22 (1H, s), 7.40 (2H, br s), 8.01 (1H, d, J 3.2 Hz) and 8.07 (1H, d, J 3.2 Hz); M/Z 213, 215 (M+H)+
Quantity
2.64 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[C:6]([C:8]2[S:9][CH:10]=[CH:11][N:12]=2)[N:5]=[C:4]([NH2:13])[N:3]=1.O=P(Cl)(Cl)[Cl:16]>>[Cl:16][C:2]1[CH:7]=[C:6]([C:8]2[S:9][CH:10]=[CH:11][N:12]=2)[N:5]=[C:4]([NH2:13])[N:3]=1

Inputs

Step One
Name
Quantity
2.64 g
Type
reactant
Smiles
OC1=NC(=NC(=C1)C=1SC=CN1)N
Name
Quantity
30 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The resulting brown solid was added to ice/water (200 g)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
purified by chromatography [SiO2; EtOAc:isohexane (2:3-1:0)]

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)C=1SC=CN1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.73 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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